molecular formula C12H12N4O B8331862 N-(2-amino-4-pyridyl)-N'-phenylurea

N-(2-amino-4-pyridyl)-N'-phenylurea

Cat. No. B8331862
M. Wt: 228.25 g/mol
InChI Key: BYINYFDVBHAJMR-UHFFFAOYSA-N
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Patent
US04279639

Procedure details

15 ml of 6 N hydrochloric acid was added to 173 mg (0.64 mmol) of N-(2-acetamido-4-pyridyl)-N'-phenylurea. The mixture was then stirred for 6 hrs. on a boiling water bath. After cooling, the crystals which deposited were removed by filtration and a small amount of water added thereto to dissolve the crystals while warming. An aqueous sodium carbonate solution was then added to the solution to neutrallize the same. The crystals which deposited were collected by filtration and recrystallized from methanol to give 98 mg. of the objective compound; yield 67.1%; m.p. above 290° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
N-(2-acetamido-4-pyridyl)-N'-phenylurea
Quantity
173 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[CH:11]=[C:10]([NH:12][C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:14])[CH:9]=[CH:8][N:7]=1)(=O)C>>[NH2:5][C:6]1[CH:11]=[C:10]([NH:12][C:13]([NH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[O:14])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
N-(2-acetamido-4-pyridyl)-N'-phenylurea
Quantity
173 mg
Type
reactant
Smiles
C(C)(=O)NC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals which deposited were removed by filtration
ADDITION
Type
ADDITION
Details
a small amount of water added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crystals
TEMPERATURE
Type
TEMPERATURE
Details
while warming
ADDITION
Type
ADDITION
Details
An aqueous sodium carbonate solution was then added to the solution
FILTRATION
Type
FILTRATION
Details
The crystals which deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give 98 mg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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